



# Application Notes and Protocols for Conjugating FD-1080 to Antibodies and Nanoparticles

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**FD-1080** is a near-infrared (NIR-II) fluorophore with excitation and emission maxima at approximately 1064 nm and 1080 nm, respectively.[1][2] Its properties, including high stability and water solubility, make it an excellent candidate for in vivo imaging applications where deep tissue penetration and high signal-to-background ratios are crucial.[3][4][5] This document provides detailed protocols for the conjugation of **FD-1080**, available as an N-hydroxysuccinimide (NHS) ester, to antibodies and nanoparticles for the development of targeted imaging agents.

The conjugation of fluorophores like **FD-1080** to targeting moieties such as antibodies or nanoparticles allows for the specific visualization of biological targets in vitro and in vivo. The most common method for labeling proteins with amine-reactive dyes is through the use of NHS esters, which react with primary amines on lysine residues to form stable amide bonds.[6][7] For nanoparticles, covalent conjugation strategies often employ carbodiimide chemistry (EDC/NHS) to link antibodies to the nanoparticle surface.[8][9][10]

The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that must be optimized to ensure both strong fluorescence and retention of biological activity.[11] [12][13] Over-labeling can lead to fluorescence quenching and may interfere with the binding affinity of the antibody.[11]



## **Quantitative Data Summary**

The following tables summarize key quantitative parameters for the conjugation of **FD-1080** to antibodies and nanoparticles. These values are based on typical ranges found in literature for similar near-infrared dyes and should be optimized for specific applications.

Table 1: Recommended Parameters for FD-1080 Antibody Conjugation

| Parameter                        | Recommended Value | Reference |
|----------------------------------|-------------------|-----------|
| Antibody Concentration           | 1 - 10 mg/mL      | [14]      |
| Molar Ratio (Dye:Antibody)       | 3:1 to 15:1       | [6]       |
| Reaction pH                      | 8.0 - 9.0         | [15]      |
| Reaction Time                    | 1 - 2 hours       | [6]       |
| Optimal Degree of Labeling (DOL) | 2 - 10            | [13]      |

Table 2: Typical Parameters for Antibody Conjugation to Carboxylated Nanoparticles

| Parameter                  | Recommended Value | Reference |
|----------------------------|-------------------|-----------|
| Nanoparticle Concentration | 1 - 10 mg/mL      | [10]      |
| EDC Concentration          | 2 - 10 mM         | [9]       |
| Sulfo-NHS Concentration    | 5 - 25 mM         | [9]       |
| Antibody Concentration     | 0.1 - 1 mg/mL     | [9]       |
| Reaction pH (Activation)   | 5.0 - 6.0         | [10]      |
| Reaction pH (Conjugation)  | 7.2 - 8.0         | [10]      |
| Antibody Loading           | ~10 μg Ab / mg NP | [1]       |

## **Experimental Protocols**



# Protocol 1: Conjugation of FD-1080 NHS Ester to Antibodies

This protocol describes the covalent attachment of **FD-1080** NHS ester to primary amines on an antibody.

#### Materials:

- Purified antibody (free of amine-containing buffers like Tris or glycine)
- FD-1080 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

#### Procedure:

- Antibody Preparation:
  - If the antibody is in a buffer containing primary amines, dialyze it against PBS, pH 7.4.[15]
  - Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[14]
- FD-1080 NHS Ester Stock Solution Preparation:
  - Allow the vial of FD-1080 NHS ester to warm to room temperature before opening to prevent moisture condensation.
  - Prepare a 10 mM stock solution of FD-1080 NHS ester in anhydrous DMSO immediately before use.
- Conjugation Reaction:



- Add the calculated volume of the 10 mM FD-1080 NHS ester stock solution to the antibody solution to achieve the desired molar ratio (start with a 10:1 dye-to-antibody ratio).
- Mix gently by pipetting.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
  - Remove unreacted FD-1080 by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.[16]
  - Collect the fractions containing the labeled antibody.
- Characterization:
  - Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of FD-1080 (around 1046 nm).[4]
  - The DOL can be calculated using the following formula: DOL = (A\_max\_dye \* ε\_protein) /
    [(A\_280 (A\_max\_dye \* CF)) \* ε\_dye] Where:
    - A max dye is the absorbance at the dye's maximum absorbance wavelength.
    - A 280 is the absorbance at 280 nm.
    - ε\_protein is the molar extinction coefficient of the protein at 280 nm.
    - ε\_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
    - CF is the correction factor (A 280 of the dye / A max of the dye).

# Protocol 2: Conjugation of Antibodies to Carboxylated Nanoparticles



This protocol describes the covalent attachment of an antibody to carboxylated nanoparticles using EDC and Sulfo-NHS chemistry.

#### Materials:

- Carboxylated nanoparticles
- Purified antibody
- Activation Buffer: 50 mM MES buffer, pH 6.0
- Coupling Buffer: PBS, pH 7.4
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimde)
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Storage Buffer: PBS with 0.1% BSA and 0.05% sodium azide

#### Procedure:

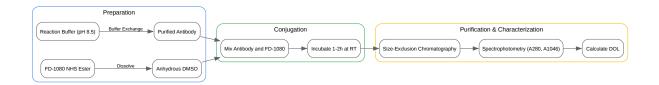
- · Nanoparticle Activation:
  - Resuspend the carboxylated nanoparticles in Activation Buffer.
  - Add EDC and Sulfo-NHS to the nanoparticle suspension (final concentrations of 10 mM and 25 mM, respectively).
  - Incubate for 15-30 minutes at room temperature with gentle mixing.
  - Centrifuge the nanoparticles and wash twice with Coupling Buffer to remove excess EDC and Sulfo-NHS.
- Antibody Conjugation:
  - Resuspend the activated nanoparticles in Coupling Buffer.



- Add the antibody to the activated nanoparticle suspension at a concentration of approximately 0.1 mg of antibody per 1 mg of nanoparticles.
- Incubate for 2 hours at room temperature with gentle mixing.
- Quenching and Blocking:
  - Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to quench any unreacted NHS-activated carboxyl groups.
  - Incubate for 30 minutes at room temperature.
- Purification and Storage:
  - Centrifuge the nanoparticles and wash three times with Storage Buffer to remove unbound antibody and quenching reagents.
  - Resuspend the final antibody-conjugated nanoparticles in Storage Buffer.
- Characterization:
  - Determine the amount of conjugated antibody using a protein quantification assay (e.g., BCA or Bradford assay) by measuring the protein concentration in the supernatant after conjugation and washing steps.[1]
  - Characterize the size and stability of the conjugated nanoparticles using dynamic light scattering (DLS) and zeta potential measurements.

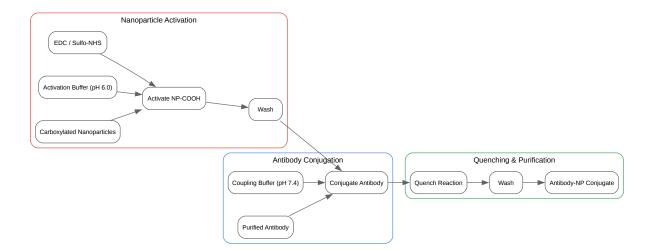
### **Visualizations**





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Caption: Workflow for conjugating **FD-1080** to an antibody.





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Caption: Workflow for conjugating an antibody to nanoparticles.

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